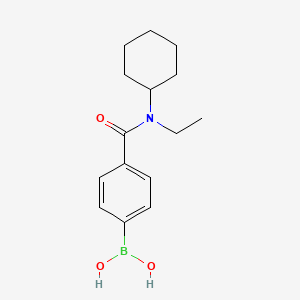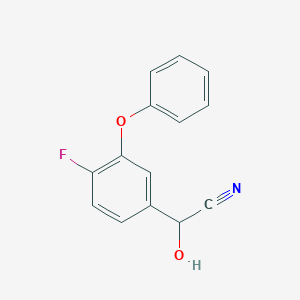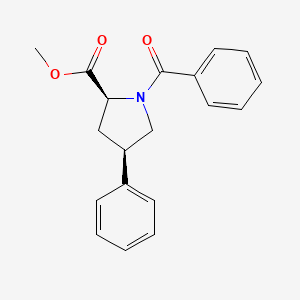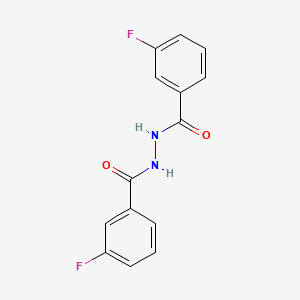
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is a chemical compound with the molecular formula C8F15KO3S . It is known for its unique structure, which includes multiple trifluoromethyl groups attached to a cyclohexane ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate typically involves the reaction of cyclohexanesulfonic acid with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production while maintaining the quality and consistency of the compound. The industrial process also includes purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis or industrial applications .
Applications De Recherche Scientifique
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoromethanesulfonate: Another compound with trifluoromethyl groups, used in similar applications.
Sodium trifluoroacetate: Used as a reagent in trifluoromethylation reactions.
Uniqueness
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is unique due to its multiple trifluoromethyl groups attached to a cyclohexane ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
68156-01-4 |
|---|---|
Formule moléculaire |
C8F15KO3S |
Poids moléculaire |
500.22 g/mol |
Nom IUPAC |
potassium;2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11;/h(H,24,25,26);/q;+1/p-1 |
Clé InChI |
QMGKFLYWFYRBNE-UHFFFAOYSA-M |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-])(C(F)(F)F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)










